3-Chloro-2,3-dimethylpentane

Physical Organic Chemistry Chemical Engineering Process Development

3-Chloro-2,3-dimethylpentane (CAS 595-38-0) is a tertiary alkyl halide with the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol. It exists as a volatile liquid at room temperature, with a predicted boiling point of 133.2±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³.

Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
CAS No. 595-38-0
Cat. No. B12644990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,3-dimethylpentane
CAS595-38-0
Molecular FormulaC7H15Cl
Molecular Weight134.65 g/mol
Structural Identifiers
SMILESCCC(C)(C(C)C)Cl
InChIInChI=1S/C7H15Cl/c1-5-7(4,8)6(2)3/h6H,5H2,1-4H3
InChIKeyZLYYSVISQMZHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,3-dimethylpentane (CAS 595-38-0): Core Identity and Procurement-Relevant Basics


3-Chloro-2,3-dimethylpentane (CAS 595-38-0) is a tertiary alkyl halide with the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol [1]. It exists as a volatile liquid at room temperature, with a predicted boiling point of 133.2±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . The compound’s structure places a chlorine atom on a tertiary carbon (C3), which confers distinct reactivity patterns that differentiate it from primary or secondary chloroalkanes.

Why 3-Chloro-2,3-dimethylpentane Cannot Be Replaced by a Generic Chloroalkane


Within the family of C₇H₁₅Cl constitutional isomers, subtle changes in chlorine position lead to significant differences in physical properties, thermodynamic stability, and reaction pathways. For instance, the closely related isomer 2-chloro-2,3-dimethylpentane exhibits a different boiling point and a distinct equilibrium relationship with the target compound [1]. Substituting a generic chloroalkane without accounting for these isomer-specific characteristics can result in altered reaction kinetics, unintended product distributions, and deviations from validated synthetic protocols. The following quantitative evidence underscores why 3-chloro-2,3-dimethylpentane merits precise procurement over its nearest analogs.

Quantitative Differentiators of 3-Chloro-2,3-dimethylpentane Against Closest Analogs


Thermophysical Property Divergence from the 2-Chloro Isomer

The target compound 3-chloro-2,3-dimethylpentane (CAS 595-38-0) differs in its fundamental thermophysical properties from the isomeric 2-chloro-2,3-dimethylpentane (CAS 59889-45-1). The boiling point of the 3-chloro isomer is reported as 133.2 ± 8.0 °C , whereas the 2-chloro isomer boils at 141.0 °C (414.15 K) with an uncertainty of 2 K [1]. This 7.8 °C difference (or 6–9 °C considering error margins) directly impacts separation requirements and process design.

Physical Organic Chemistry Chemical Engineering Process Development

Isomerization Equilibrium with the 2-Chloro Analog

3-Chloro-2,3-dimethylpentane and 2-chloro-2,3-dimethylpentane exist in a reversible isomerization equilibrium. The standard reaction enthalpy (ΔrH°) for the conversion of the 3-chloro isomer to the 2-chloro isomer is –0.4 ± 0.8 kJ/mol in the liquid phase [1]. The small exothermic shift favors the 2-chloro species under equilibrium conditions, but the near-zero enthalpy indicates that both isomers are energetically close.

Thermodynamics Reaction Engineering Chemical Equilibrium

Structural Uniqueness: Presence of All Four Carbon Types

3-Chloro-2,3-dimethylpentane is one of the few simple organic molecules that simultaneously contains primary (1°), secondary (2°), tertiary (3°), and quaternary (4°) carbon atoms [1]. Among the four constitutional monochloride isomers derived from 2,3-dimethylpentane (2-chloro-, 3-chloro-, 4-chloro-, and 5-chloro-2,3-dimethylpentane), only the 3-chloro isomer exhibits this full set of carbon substitution patterns.

Structural Chemistry NMR Spectroscopy Teaching and Education

Regioselectivity in Electrophilic Addition as a Synthetic Target

When HCl adds to 3,3-dimethyl-1-pentene, 3-chloro-2,3-dimethylpentane is one of the four possible addition products, alongside 1-chloro-3,3-dimethylpentane, 4-chloro-3,3-dimethylpentane, and 2-chloro-3,3-dimethylpentane [1]. The distribution of these isomers depends on carbocation stability and Markovnikov versus anti-Markovnikov addition pathways, making the 3-chloro isomer a specific target for studies of regioselectivity.

Synthetic Methodology Electrophilic Addition Organic Synthesis

Precision Applications of 3-Chloro-2,3-dimethylpentane Based on Verified Differentiation


Isomer-Specific Process Development and Distillation Optimization

The 7.8 °C boiling point difference between 3-chloro-2,3-dimethylpentane and its 2-chloro isomer provides a quantifiable separation window. Chemical engineers designing distillation trains for chlorinated hydrocarbon mixtures can use this differential to predict energy inputs, column heights, and reflux ratios, thereby optimizing capital and operating expenditures in large-scale production.

Equilibrium-Controlled Synthesis of Chlorinated Intermediates

The small, exothermic isomerization enthalpy (–0.4 ± 0.8 kJ/mol) [1] indicates that the 3-chloro and 2-chloro isomers are thermodynamically close. Synthetic chemists performing acid-catalyzed rearrangements or substitution reactions can leverage this knowledge to choose conditions that either preserve the 3-chloro scaffold or drive the equilibrium toward the 2-chloro product, depending on downstream synthetic needs.

Educational and NMR Demonstration Compound

Because 3-chloro-2,3-dimethylpentane contains all four carbon hybridization types (1°, 2°, 3°, 4°) in a single, low-molecular-weight molecule [2], it serves as an exemplary compound for teaching carbon classification and for illustrating the distinct 13C NMR chemical shift ranges of each carbon environment in advanced undergraduate laboratory courses.

Reference Standard for Regioselective Addition Studies

In mechanistic investigations of electrophilic addition to alkenes, 3-chloro-2,3-dimethylpentane is a key reference standard among the four possible HCl addition products of 3,3-dimethyl-1-pentene [3]. Procuring the pure compound ensures accurate identification of product ratios and enables unambiguous kinetic and stereochemical analyses in academic and industrial research settings.

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